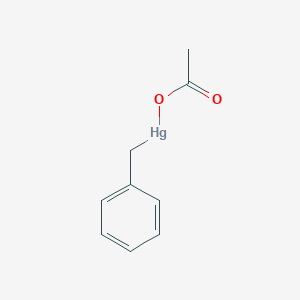
Benzylmercuriacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylmercuriacetate, also known as BMA, is an organic compound that contains mercury. It is a white, crystalline powder that is used in scientific research for various purposes. The compound is synthesized using specific methods, and its mechanism of action is well-understood.
Mécanisme D'action
Benzylmercuriacetate is a potent inhibitor of sulfhydryl enzymes, which are essential for many biochemical processes. The compound binds to the sulfhydryl group of cysteine residues in the active site of enzymes, leading to their inactivation. Benzylmercuriacetate has been shown to inhibit a wide range of enzymes, including alcohol dehydrogenase, carbonic anhydrase, and acetylcholinesterase.
Biochemical and Physiological Effects:
Benzylmercuriacetate has been shown to have toxic effects on various organs, including the liver, kidney, and brain. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species and damage to cellular components such as lipids, proteins, and DNA. Benzylmercuriacetate has also been shown to disrupt calcium homeostasis, leading to mitochondrial dysfunction and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzylmercuriacetate in lab experiments is its high reactivity and selectivity. It is a potent inhibitor of sulfhydryl enzymes, making it a useful tool for studying enzyme function. However, Benzylmercuriacetate is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with Benzylmercuriacetate, such as wearing protective equipment and working in a well-ventilated area.
Orientations Futures
There are several future directions for research involving Benzylmercuriacetate. One area of interest is the development of new synthetic methodologies using Benzylmercuriacetate as a catalyst. Another area is the study of the biochemical and physiological effects of Benzylmercuriacetate on different cell types and organs. Additionally, there is interest in developing new therapeutic agents that target sulfhydryl enzymes using Benzylmercuriacetate as a lead compound.
Conclusion:
Benzylmercuriacetate is a useful compound for scientific research, with a wide range of applications in organic synthesis and enzyme inhibition. While it has toxic effects on various organs, its high reactivity and selectivity make it a valuable tool for studying enzyme function. There are several future directions for research involving Benzylmercuriacetate, including the development of new synthetic methodologies and the study of its biochemical and physiological effects.
Méthodes De Synthèse
Benzylmercuriacetate is synthesized using a multi-step process that involves the reaction of benzyl chloride with sodium ethoxide to produce benzyl ethyl ether. This intermediate is then reacted with mercuric acetate to produce Benzylmercuriacetate. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, to increase the yield of the final product.
Applications De Recherche Scientifique
Benzylmercuriacetate is commonly used in scientific research as a reagent for organic synthesis. It is also used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of ketones. Benzylmercuriacetate has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, Benzylmercuriacetate has been used in the preparation of mercury electrodes for electrochemical studies.
Propriétés
Numéro CAS |
10341-89-6 |
|---|---|
Nom du produit |
Benzylmercuriacetate |
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
350.77 g/mol |
Nom IUPAC |
acetyloxy(benzyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
OXYDASMLWQHHOP-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)O[Hg]CC1=CC=CC=C1 |
Synonymes |
enzyl-mercuracetate benzylmercuracetate benzylmercuriacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



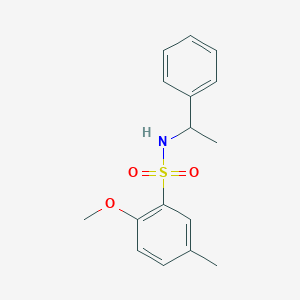
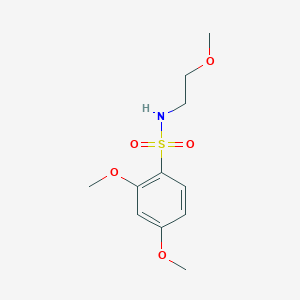

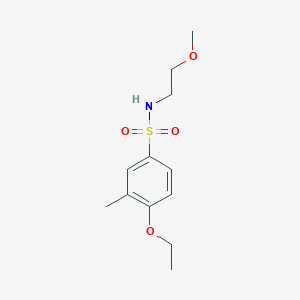


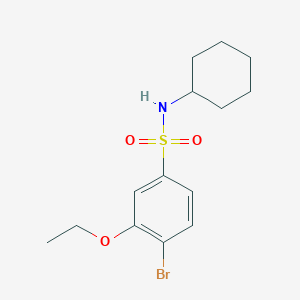


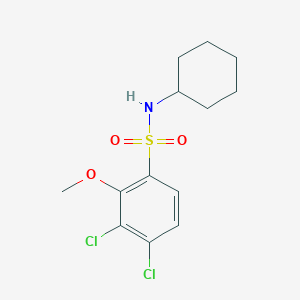


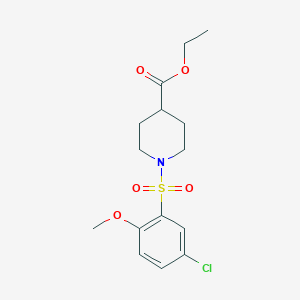
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)